molecular formula C14H16O2 B12649234 Isopentyl-2-benzopyrone CAS No. 94247-82-2

Isopentyl-2-benzopyrone

Cat. No.: B12649234
CAS No.: 94247-82-2
M. Wt: 216.27 g/mol
InChI Key: MUTDFGUDDPWCGY-UHFFFAOYSA-N
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Description

. It belongs to the class of benzopyrones, which are characterized by a benzene ring fused to a pyrone ring. Benzopyrones are known for their diverse biological activities and are found in various natural sources, including plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopentyl-2-benzopyrone typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of an acid catalyst. For this compound, the starting materials would include a phenol derivative and a β-ketoester with an isopentyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pechmann condensation or other synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Isopentyl-2-benzopyrone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Isopentyl-2-benzopyrone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isopentyl-2-benzopyrone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Isopentyl-2-benzopyrone can be compared with other benzopyrone derivatives, such as:

This compound is unique due to its specific isopentyl substitution, which may confer distinct biological properties compared to other benzopyrones .

Properties

CAS No.

94247-82-2

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3-(3-methylbutyl)chromen-2-one

InChI

InChI=1S/C14H16O2/c1-10(2)7-8-12-9-11-5-3-4-6-13(11)16-14(12)15/h3-6,9-10H,7-8H2,1-2H3

InChI Key

MUTDFGUDDPWCGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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